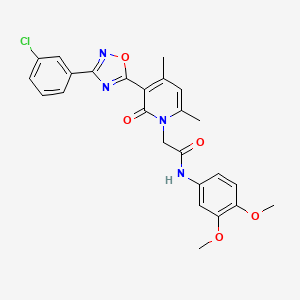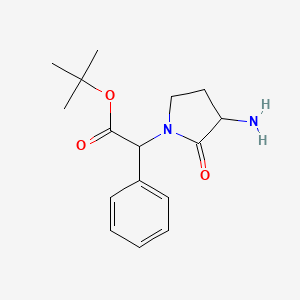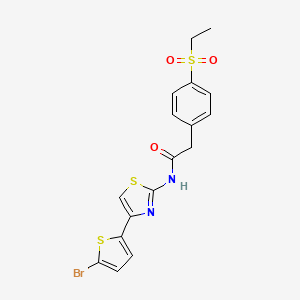
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. It also involves studying the yield and purity of the synthesized compound.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes its reactivity with various reagents, the products formed, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Design and Pharmacological Evaluation of Thiazole Derivatives
Thiazole derivatives, similar in structure to the queried compound, have been extensively studied for their potential in pharmacological applications. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as glutaminase inhibitors, showcasing their potential in attenuating the growth of lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).
Antimicrobial Activity of Sulphonamide Derivatives
Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives reveals their reactivity with nitrogen-based nucleophiles, leading to compounds with significant antimicrobial activity. Computational calculations corroborate the experimental findings, highlighting the utility of these derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Structural Analysis of Thiazole and Thiadiazole Derivatives
Studies on the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provide insights into the molecular shapes and intermolecular interactions that govern the assembly of these compounds, facilitating the design of new materials with desired properties (Boechat et al., 2011).
Synthesis and Evaluation of Heterocyclic Compounds Bearing Sulfonamide Moiety
The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties has been explored, demonstrating their potential as antimicrobial agents. This underscores the versatility of thiazole derivatives in contributing to the development of novel therapeutic agents (Darwish et al., 2014).
Synthesis and Characterization of Acetamide Derivatives
Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has shown promising antibacterial potentials, further illustrating the broad applicability of these compounds in addressing microbial resistance (Iqbal et al., 2017).
Safety And Hazards
The safety and hazards associated with the compound are also studied. This includes its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
Future directions might involve further studies on the compound, such as exploring its potential applications, improving its synthesis process, or studying its properties in more detail.
Please note that this is a general guide and the specific details would depend on the particular compound being studied. For “N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide”, you may need to consult a specialist or conduct further research.
Eigenschaften
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S3/c1-2-26(22,23)12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-24-17)14-7-8-15(18)25-14/h3-8,10H,2,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMOAMVRJWFCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

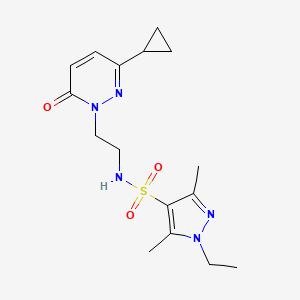

amine](/img/structure/B2962815.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2962818.png)
![N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2962819.png)
![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)
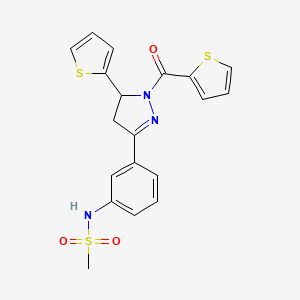
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962825.png)
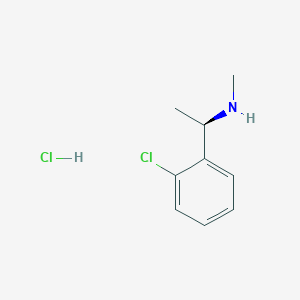
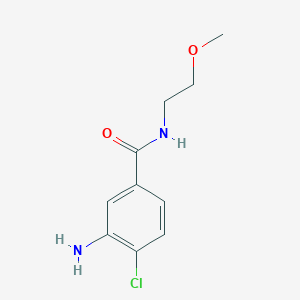
![4-[(4-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2962829.png)
